![molecular formula C8H16ClN B3033798 Bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1193-43-7](/img/structure/B3033798.png)

Bicyclo[2.2.2]octan-1-amine hydrochloride

Übersicht

Beschreibung

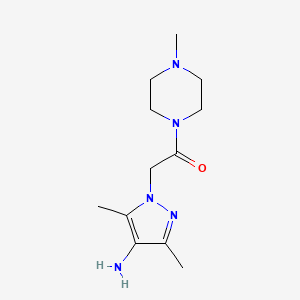

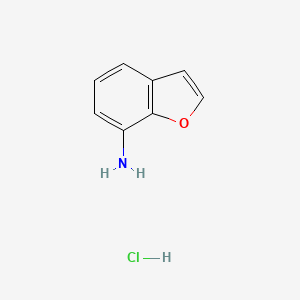

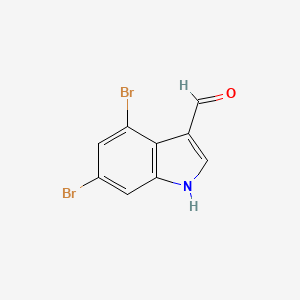

Bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It has a molecular weight of 161.68 . The IUPAC name for this compound is bicyclo[2.2.2]octan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octan-1-amine hydrochloride consists of a bicyclic structure with three carbon atoms in each ring . The nitrogen atom is attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H .Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octan-1-amine hydrochloride has a molecular weight of 161.67 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 161.0971272 g/mol . The topological polar surface area of the compound is 26 Ų .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Asymmetric Synthesis

Bicyclo[2.2.2]octan-1-amine hydrochloride serves as a valuable catalyst in organic reactions. Its rigid, cage-like structure allows for precise stereocontrol, making it ideal for asymmetric synthesis. Researchers have employed it in the synthesis of chiral compounds, including natural products and pharmaceutical intermediates .

Chiral Ligands in Transition Metal Complexes

The compound’s chiral nature makes it an excellent ligand for transition metal complexes. These complexes find applications in catalysis, such as asymmetric hydrogenation, cross-coupling reactions, and cycloadditions. Bicyclo[2.2.2]octan-1-amine-based ligands enhance enantioselectivity and reactivity .

Medicinal Chemistry and Drug Design

Scientists explore bicyclo[2.2.2]octan-1-amine hydrochloride derivatives as potential drug candidates. Its unique three-dimensional structure influences interactions with biological targets. Researchers investigate its use in developing novel antiviral, antibacterial, or antitumor agents .

Supramolecular Chemistry and Host-Guest Systems

The rigid bicyclic framework of this compound allows it to act as a host molecule in supramolecular chemistry. Researchers design inclusion complexes by incorporating it into larger assemblies. These complexes find applications in drug delivery, sensors, and molecular recognition .

Polymer Science and Materials Chemistry

Bicyclo[2.2.2]octan-1-amine derivatives can serve as monomers in polymerization reactions. Their unique structure contributes to the resulting polymer’s properties, such as rigidity, solubility, and thermal stability. Applications include specialty coatings, adhesives, and biomaterials .

Cage Compounds and Molecular Encapsulation

The cage-like structure of bicyclo[2.2.2]octan-1-amine hydrochloride inspires the design of molecular containers. Researchers explore its use in encapsulating guest molecules within the cavity. These host-guest systems have applications in drug delivery, catalysis, and separation science .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Bicyclobutanes, which are structurally similar to Bicyclo[2.2.2]octan-1-amine hydrochloride, are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . In recent years, numerous creative synthetic strategies exploiting their heightened reactivity have been presented and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis . Their proclivity as strain-release reagents through their weak central C–C bond has been harnessed in a variety of addition, rearrangement and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds . This suggests that Bicyclo[2.2.2]octan-1-amine hydrochloride and related compounds could have potential applications in the synthesis of complex molecular structures.

Eigenschaften

IUPAC Name |

bicyclo[2.2.2]octan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLMHOAIQRMILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octan-1-amine hydrochloride | |

CAS RN |

1193-43-7 | |

| Record name | bicyclo[2.2.2]octan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)

![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)